

A Technical Guide to Tetraphenylmethane: A Non-Planar Aromatic Hydrocarbon Scaffold

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Compound of Interest

Compound Name: Tetraphenylmethane

Cat. No.: B1200815

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Audience: Researchers, scientists, and drug development professionals.

Abstract: **Tetraphenylmethane** (TPM) is a fascinating organic molecule characterized by a central sp^3 -hybridized carbon atom bonded to four phenyl rings. This unique tetrahedral arrangement results in a distinctly non-planar molecular architecture, where each phenyl group retains its aromatic character, but the molecule as a whole lacks global aromaticity and planarity. This guide provides an in-depth exploration of **tetraphenylmethane**'s structure, properties, synthesis, and its pivotal role as a non-planar aromatic hydrocarbon. It details its application as a fundamental building block in supramolecular chemistry, materials science for porous materials and light-emitting devices, and as a structural core for complex molecular architectures.

Introduction: The Archetype of Non-Planar Aromatic Systems

First synthesized in 1898 by Moses Gomberg, **tetraphenylmethane** is an organic compound consisting of a methane core substituted with four phenyl groups.^[1] Its structure is a classic example of a non-planar aromatic hydrocarbon. While each of the four phenyl rings is individually planar and aromatic, the central tetrahedral carbon atom enforces a three-dimensional, propeller-like conformation. This steric hindrance prevents the phenyl rings from becoming coplanar, distinguishing TPM from polycyclic aromatic hydrocarbons (PAHs) which possess a single, continuous π -electron system.

The non-planarity of **tetraphenylmethane** is the source of its unique properties and applications. The rigid, three-dimensional structure prevents the close packing and π - π stacking typically observed in planar aromatic molecules.[2] This characteristic makes TPM an ideal scaffold or "tecton" for constructing complex supramolecular assemblies, porous organic frameworks (POFs), and advanced materials for electronic applications.[2][3]

Structural and Physicochemical Properties

The defining feature of **tetraphenylmethane** is its tetrahedral geometry, which dictates its physical and chemical behavior. The crystal structure is tetragonal, and the molecule adopts a loose packing arrangement in the solid state, which accounts for its relatively low density.[4]

Table 1: Physicochemical and Crystallographic Data for Tetraphenylmethane

Property	Value	Reference(s)
Molecular Formula	C ₂₅ H ₂₀	[1][5]
Molar Mass	320.44 g/mol	[1]
Melting Point	282 °C (555 K)	[1]
Boiling Point	431 °C	[1]
Crystal Structure	Tetragonal	[1]
Space Group	P4 ₂ 1c	[1]
Lattice Constants (20 °C)	a = 10.896 Å, c = 7.280 Å	[1]
C-C Bond Length (in phenyl rings)	1.39 Å	[4]
Central C-Phenyl Bond Length	1.47 Å	[4]
Density	1.173 g/cm ³	[4]

Spectroscopic Profile

The spectroscopic properties of **tetraphenylmethane** are consistent with a molecule composed of four electronically isolated benzene rings.

Table 2: Spectroscopic Data for Tetraphenylmethane

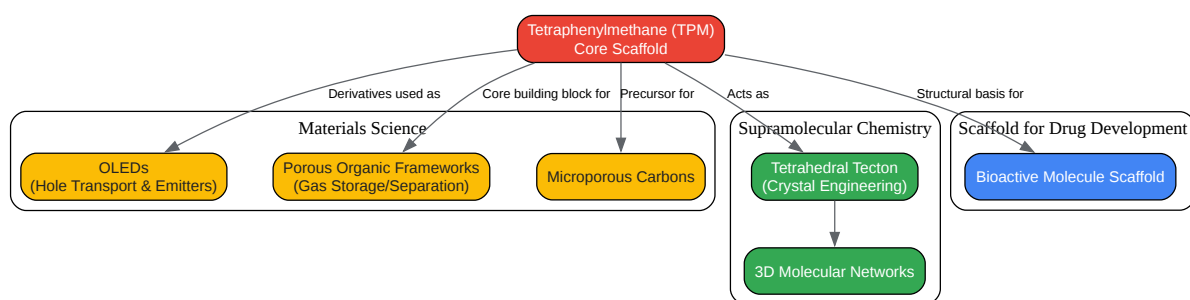
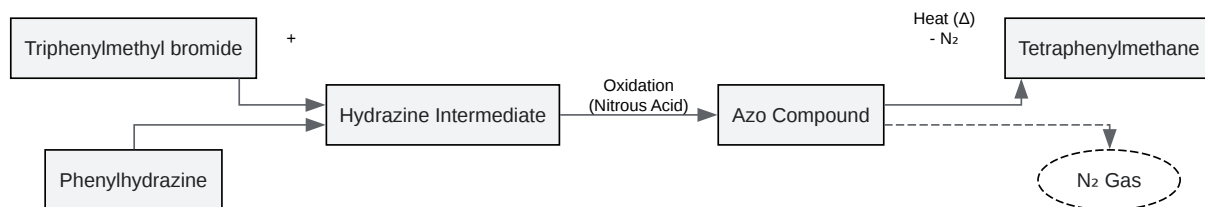
Spectroscopic Data	Details	Reference(s)
UV-Vis Absorption	$\lambda_{\text{max}} = 263 \text{ nm}$, $\epsilon = 1910 \text{ M}^{-1}\text{cm}^{-1}$ (in cyclohexane)	[6]
Fluorescence Emission	Quantum Yield (Φ) = 0.24 (in cyclohexane)	[6]
^1H NMR	$\delta \approx 7.17 - 7.06 \text{ ppm}$ (multiplet, 20H, Ar-H in CDCl_3)	[7]
Mass Spectrometry (EI)	Major fragments (m/z): 320 (M^+), 243, 165	[8][9]
Infrared (IR) Spectrum	Solid-state spectrum available from NIST/Coblentz Society	[10]

Synthesis and Experimental Protocols

The synthesis of **tetraphenylmethane** is challenging due to the significant steric strain involved in its formation.[11] Several methods have been developed since Gomberg's original synthesis.

Gomberg's Classical Synthesis (1898)

Gomberg's pioneering synthesis provided the first definitive proof of **tetraphenylmethane**'s existence.[1] The workflow involves the formation of a hydrazine derivative, followed by oxidation and thermal decomposition to yield the final product.



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- To cite this document: BenchChem. [A Technical Guide to Tetraphenylmethane: A Non-Planar Aromatic Hydrocarbon Scaffold]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200815#the-role-of-tetraphenylmethane-as-a-non-planar-aromatic-hydrocarbon]

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